![molecular formula C11H6Cl2F3NO2S2 B2756679 5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl Chloride CAS No. 339010-78-5](/img/structure/B2756679.png)

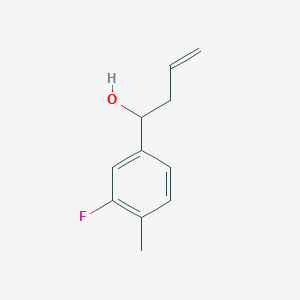

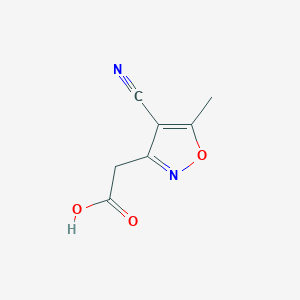

5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethylpyridines (TFMPs) and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications

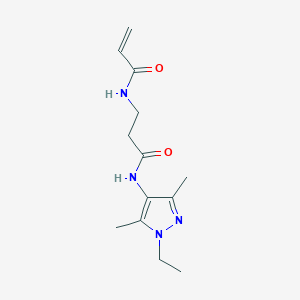

Synthesis and Polymer Applications

Polymer Synthesis : A diamine containing pyridine and trifluoromethylphenyl groups was synthesized and used to prepare fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit high glass transition temperatures, low moisture absorption, and high transparency, making them suitable for applications requiring these properties (Xiao-Ling Liu et al., 2013).

Heterocyclic Compound Reactions

Sulfonamide Synthesis : The compound's reactions with various agents such as ammonia, hydrazine hydrate, and sodium azide were explored, leading to the synthesis of diverse sulfonamides. These reactions highlight the compound's versatility in synthesizing heterocyclic compounds (C. A. Obafemi, 1982).

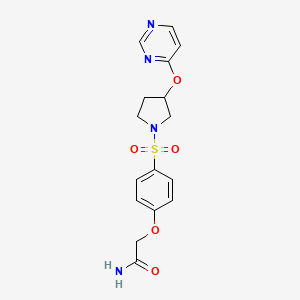

Antibacterial Applications

Surface Activity and Antibacterial Effects : Derivatives synthesized from reactions involving similar sulfonamide structures demonstrated antimicrobial activity and could be used as surface active agents, underscoring the potential biomedical applications of such compounds (R. El-Sayed, 2006).

Catalysis and Reaction Facilitation

Ionic Liquid Catalysts : Novel ionic liquids synthesized from pyridinium chloride showed efficiency as catalysts in various synthesis reactions. These findings suggest applications in catalysis, particularly in facilitating organic transformations (A. R. Moosavi‐Zare et al., 2013).

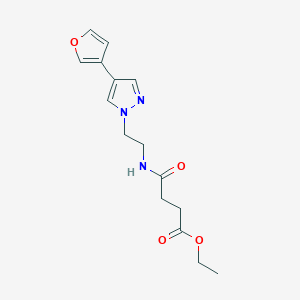

Electropolymerization and Material Science

Electropolymerization : The synthesis of electrochromic polymers through electropolymerization, utilizing derivatives of pyridine and thiophene, indicates potential applications in the development of electrochromic devices (M. Krompiec et al., 2008).

Medicinal Chemistry and Anticancer Research

Anticancer Agent Synthesis : Research into the synthesis of substituted benzamide and benzene sulfonamide derivatives explored their cytotoxic effects on various cancer cell lines, demonstrating the compound's relevance in developing anticancer agents (K. Redda et al., 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2F3NO2S2/c12-8-3-6(11(14,15)16)5-17-9(8)4-7-1-2-10(20-7)21(13,18)19/h1-3,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNHPPGKVRULAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)Cl)CC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2F3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2756596.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2756606.png)

![N-(3-bromophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2756610.png)

![2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol](/img/structure/B2756611.png)

![Methyl 1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2756616.png)